Morpholine Sulfonamide vs. Dimethylsulfamoyl: Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area
The target compound’s morpholine sulfonamide furnishes three hydrogen‑bond acceptors (two sulfonyl oxygens plus the morpholine ring oxygen) and a calculated topological polar surface area (tPSA) of approximately 104 Ų. The closest dimethylsulfamoyl analog (CAS 899734‑65‑7) contains only two H‑bond acceptors from the sulfonamide and a tPSA of ca. 87 Ų . This 17 Ų difference translates to a predicted improvement in aqueous solubility and may alter blood–brain barrier permeability in cell‑based assays.
| Evidence Dimension | Number of hydrogen‑bond acceptors / tPSA |
|---|---|
| Target Compound Data | 3 H‑bond acceptors; tPSA ≈ 104 Ų (calculated) |
| Comparator Or Baseline | N‑(benzo[d]thiazol‑2‑yl)‑N‑benzyl‑4‑(N,N‑dimethylsulfamoyl)benzamide (CAS 899734‑65‑7) – 2 H‑bond acceptors; tPSA ≈ 87 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔtPSA ≈ +17 Ų |
| Conditions | In silico property calculation (standard molecular descriptors) |
Why This Matters
Higher tPSA and H‑bond acceptor count can improve aqueous solubility and reduce non‑specific binding, which are key considerations when selecting a screening compound for biochemical or cellular assays.
